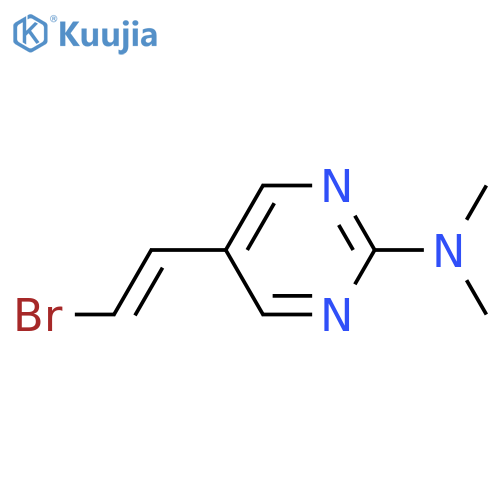Cas no 2138809-89-7 (5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine)

2138809-89-7 structure
商品名:5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine
- EN300-802402
- 2138809-89-7
-
- インチ: 1S/C8H10BrN3/c1-12(2)8-10-5-7(3-4-9)6-11-8/h3-6H,1-2H3/b4-3+
- InChIKey: ANFMVYGXYMGYAJ-ONEGZZNKSA-N
- ほほえんだ: Br/C=C/C1C=NC(=NC=1)N(C)C
計算された属性
- せいみつぶんしりょう: 227.00581g/mol
- どういたいしつりょう: 227.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29Ų
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802402-5.0g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
| Enamine | EN300-802402-0.1g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.1g |
$653.0 | 2025-03-21 | |
| Enamine | EN300-802402-1.0g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-802402-0.05g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.05g |
$624.0 | 2025-03-21 | |
| Enamine | EN300-802402-0.25g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.25g |
$683.0 | 2025-03-21 | |
| Enamine | EN300-802402-10.0g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
| Enamine | EN300-802402-2.5g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-802402-0.5g |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine |
2138809-89-7 | 95.0% | 0.5g |
$713.0 | 2025-03-21 |
5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Louis Porte RSC Adv., 2014,4, 64506-64513
2138809-89-7 (5-(2-bromoethenyl)-N,N-dimethylpyrimidin-2-amine) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
